molecular formula C12H14N2 B14694280 Spiro[benzimidazole-2,1'-cyclohexane] CAS No. 27429-80-7

Spiro[benzimidazole-2,1'-cyclohexane]

Cat. No.: B14694280
CAS No.: 27429-80-7
M. Wt: 186.25 g/mol
InChI Key: KIGUJWKCTDACGC-UHFFFAOYSA-N
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Description

Spiro Compounds in Contemporary Organic Chemistry

Spiro compounds are a class of organic molecules characterized by a distinctive structure where two rings are linked by a single common atom, known as the spiro atom. mdpi.com This arrangement results in a rigid, three-dimensional molecular architecture where the two rings are often held in perpendicular planes. This unique spatial orientation is a key feature that distinguishes spirocycles from other bicyclic systems and imparts several advantageous properties.

The inherent rigidity and three-dimensionality of spirocyclic frameworks are of great interest in medicinal chemistry and materials science. nih.gov In drug design, incorporating a spiro motif can enhance the binding affinity and selectivity of a molecule for its biological target by providing a well-defined conformational arrangement. nih.gov This structural feature can lead to improved pharmacological profiles. Furthermore, the non-planar nature of spiro compounds often leads to increased metabolic stability and better solubility compared to their flatter, aromatic counterparts.

In the realm of materials science, particularly in organic electronics, spiro compounds are valued for their high glass transition temperatures (Tg), which contributes to the morphological stability of thin films used in devices like organic light-emitting diodes (OLEDs). The perpendicular arrangement of the constituent ring systems can effectively suppress intermolecular interactions that often lead to undesirable crystallization or excimer formation, thereby enhancing device performance and longevity. The synthesis of these complex structures often involves intramolecular cyclization reactions, enabling the creation of diverse molecular frameworks with tailored electronic and photophysical properties.

The Benzimidazole (B57391) Moiety in Advanced Heterocyclic Systems

The benzimidazole moiety is a bicyclic heterocyclic aromatic system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including numerous FDA-approved drugs. nih.gov Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact readily with various biopolymers and biological targets, such as enzymes and receptors. nih.gov

The versatility of the benzimidazole ring system stems from several key physicochemical characteristics. It possesses both hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen) capabilities, facilitating strong interactions with biological macromolecules. Additionally, the aromatic nature of the ring allows for π-π stacking interactions. This combination of features enables benzimidazole-containing molecules to exhibit a broad spectrum of biological activities, including:

Antimicrobial

Antiviral

Anticancer

Anti-inflammatory

Antihypertensive

Anthelmintic

The synthesis of the benzimidazole core is typically straightforward, often achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. nih.gov This synthetic accessibility allows for extensive derivatization at various positions on the bicyclic ring, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their therapeutic potential.

Spiro[benzimidazole-2,1'-cyclohexane]: Significance in Chemical Design and Research Paradigms

Spiro[benzimidazole-2,1'-cyclohexane] serves as a foundational scaffold for the development of more elaborate molecular architectures in chemical research. Its significance lies in its role as a key building block, merging the desirable attributes of both spirocycles and benzimidazoles. The rigid spirocyclic junction locks the cyclohexane (B81311) and benzimidazole moieties into a defined spatial orientation, providing a robust and predictable three-dimensional core for further functionalization.

Research into this specific spiro compound has primarily focused on the synthesis and evaluation of its derivatives. By modifying the core structure, scientists can explore new chemical space and develop compounds with tailored properties. For example, the synthesis of 4′-Amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile has been achieved through an environmentally friendly procedure using microwave irradiation in water. researchgate.net This demonstrates the utility of the Spiro[benzimidazole-2,1'-cyclohexane] framework as a platform for constructing complex, multi-ring heterocyclic systems. researchgate.net The regioselectivity of such reactions highlights the controlled chemical transformations that this scaffold can undergo. researchgate.net

The exploration of various substituted derivatives of Spiro[benzimidazole-2,1'-cyclohexane] underscores its importance in creating libraries of diverse compounds for screening and development in areas such as medicinal chemistry and materials science. The parent compound provides a synthetically accessible starting point for these investigations, making it a valuable entity in modern chemical design paradigms.

Data Tables

Physicochemical Properties of Spiro[benzimidazole-2,1'-cyclohexane]

PropertyValue
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS Number 3190-03-2
Predicted XlogP 3.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Data sourced from PubChem CID 708581. uni.lu

Examples of Studied Spiro[benzimidazole-2,1'-cyclohexane] Derivatives

Derivative ClassSynthetic ApproachResearch FocusReference
Pyrimido[1,2-a]benzimidazoles Microwave-assisted synthesis in waterDevelopment of environmentally friendly synthetic methods for complex heterocycles researchgate.net
5-(propylthio) Derivatives Not specifiedBasic chemical cataloging and property prediction guidechem.com
Spirooxindoles with Benzimidazole Moiety [3+2] Cycloaddition reactionsSynthesis of complex spiro-heterocycles with potential biological activity mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27429-80-7

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

spiro[benzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C12H14N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

KIGUJWKCTDACGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C=CC=CC3=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to Spiro[benzimidazole-2,1'-cyclohexane] Core Synthesis

The formation of the central spirocyclic framework is the pivotal step in accessing this class of compounds. Several key approaches have been developed to achieve this transformation efficiently.

The most fundamental and widely employed method for the synthesis of the spiro[benzimidazole-2,1'-cyclohexane] core is the condensation reaction between an o-phenylenediamine (B120857) and cyclohexanone (B45756). This reaction, typically carried out under acidic conditions or at elevated temperatures, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the spiro-benzimidazoline product. Subsequent oxidation, often occurring in situ in the presence of air or with the addition of a mild oxidizing agent, leads to the aromatic benzimidazole (B57391) ring. nih.gov

This traditional approach is valued for its simplicity and the ready availability of the starting materials. However, it can sometimes be limited by long reaction times and the need for harsh conditions. nih.gov

Table 1: Conventional Synthesis of Spiro[benzimidazole-2,1'-cyclohexane] Analogs This table is a representative example based on general benzimidazole syntheses.

Reactant 1 Reactant 2 Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
o-Phenylenediamine Cyclohexanone Acetic Acid Reflux 6-12 70-85
4,5-Dichloro-o-phenylenediamine Cyclohexanone p-Toluenesulfonic acid / Toluene 110 8 ~80

To address the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of benzimidazole derivatives, including spirocyclic systems. amazonaws.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner product profiles. amazonaws.com

The synthesis of spiro[benzimidazole-2,1'-cyclohexane] derivatives under microwave conditions often follows the same fundamental reaction pathways as conventional methods, such as the condensation of o-phenylenediamines and ketones. However, the use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. scispace.com For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved in moderate to excellent yields (40 to 99%) using microwave irradiation. rsc.org This methodology can be extrapolated to the synthesis of spiro[benzimidazole-2,1'-cyclohexane] systems.

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives This table illustrates the general advantages of microwave synthesis for benzimidazole formation.

Reactants Catalyst/Conditions Power (W) Time (min) Yield (%)
o-Phenylenediamine, Aromatic Aldehydes [BMIM]HSO4 - 2-5 90-98
N-phenyl-o-phenylenediamine, Benzaldehyde Er(OTf)3 (1 mol%), solvent-free - 5 >96
Acenaphthoquinone, 1,3-Diketone, 2-Aminobenzimidazole (B67599) Ethanol 180 - High

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of spiro-heterocycles, including those with a benzimidazole core.

A notable example is the one-pot, three-component reaction of an isatin (B1672199) or acenaphthoquinone, a 1,3-diketone, and 2-aminobenzimidazole under microwave irradiation to afford spiro-benzimidazoquinazolinones. rsc.org This strategy highlights the ability of MCRs to rapidly generate molecular complexity from simple starting materials. Another three-component reaction involves N-benzylbenzimidazole, dialkyl acetylenedicarboxylates, and N-alkylisatins to produce functionalized benzimidazole[2.1-b] rsc.orgnih.govoxazine spirooxindoles in good yields. nih.gov These examples demonstrate the potential for developing novel MCRs for the direct synthesis of diverse spiro[benzimidazole-2,1'-cyclohexane] derivatives.

Derivatization and Functionalization Reactions of Spiro[benzimidazole-2,1'-cyclohexane]

Following the synthesis of the core spiro[benzimidazole-2,1'-cyclohexane] structure, further derivatization and functionalization can be carried out to introduce a variety of substituents and modulate the properties of the molecule.

The benzene (B151609) ring of the spiro[benzimidazole-2,1'-cyclohexane] system can be pre-functionalized with leaving groups, such as halogens, to allow for subsequent nucleophilic substitution reactions. This is a powerful strategy for introducing a wide range of functional groups.

A detailed study on 5,6-dichloro-2H-benzimidazole-2-spirocyclohexane has shown that the chloro substituents can be displaced by various nucleophiles. nih.gov Reaction conditions can be controlled to achieve either mono- or di-substitution. A variety of nucleophiles, including primary and secondary amines (RNH2, R2NH), thiols (RS-), and alkoxides (RO-), have been successfully employed in these reactions. nih.gov

Table 3: Nucleophilic Substitution on 5,6-Dichloro-2H-benzimidazole-2-spirocyclohexane

Nucleophile Product
RNH2 5-Amino-6-chloro- or 5,6-diamino-spiro[benzimidazole-2,1'-cyclohexane]
R2NH 5-Dialkylamino-6-chloro- or 5,6-bis(dialkylamino)-spiro[benzimidazole-2,1'-cyclohexane]
RS- 5-Thioether-6-chloro- or 5,6-bis(thioether)-spiro[benzimidazole-2,1'-cyclohexane]
RO- 5-Alkoxy-6-chloro- or 5,6-dialkoxy-spiro[benzimidazole-2,1'-cyclohexane]

The benzimidazole ring system is aromatic and can undergo electrophilic substitution reactions. The substitution typically occurs on the benzene ring portion of the molecule, as the imidazole (B134444) ring is generally less reactive towards electrophiles due to the presence of the nitrogen atoms. The positions on the benzene ring (4, 5, 6, and 7) are susceptible to electrophilic attack. msu.eduyoutube.com

The directing effect of the fused imidazole ring, as well as any existing substituents on the benzene ring, will determine the regioselectivity of the electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the unsubstituted spiro[benzimidazole-2,1'-cyclohexane], electrophilic attack is expected to occur at the 5- and 6-positions, analogous to the parent benzimidazole. libretexts.org The presence of activating or deactivating groups on the benzene ring will influence the rate and orientation of further substitution. libretexts.org

Oxidation and Reduction Pathways of Spiro[benzimidazole-2,1'-cyclohexane]

While specific studies detailing the oxidation and reduction of the pre-formed Spiro[benzimidazole-2,1'-cyclohexane] scaffold are not extensively documented, the reactivity can be inferred from the known behavior of its constituent benzimidazole and cyclohexane (B81311) moieties.

Oxidation Pathways: The benzimidazole ring itself is generally stable to oxidation, but the reaction outcome can be influenced by the substituents and the oxidizing agent used. Oxidative processes are more commonly encountered in the synthesis of related spiro-fused benzimidazoles rather than the modification of the core structure. For instance, oxidative cyclization of o-cycloalkylaminoacetanilides or anilines is a key method for forming ring-fused and spiro benzimidazole systems. nih.govnih.gov Reagents like Oxone® (potassium peroxymonosulfate) in formic acid are effective for these transformations. nih.govnih.gov One such reaction involves the conversion of 2-oxa-7-azaspiro[3.5]nonane acetamide (B32628) into a spirocyclic oxetane (B1205548) ring-fused benzimidazole in good yield. nih.gov This suggests that under certain oxidative conditions, the formation of the benzimidazole ring system is the primary event.

Should the Spiro[benzimidazole-2,1'-cyclohexane] molecule be subjected to strong oxidizing conditions, potential reactions could include:

N-Oxidation: The pyridine-like nitrogen (N3) of the benzimidazole ring could be oxidized to an N-oxide, a common reaction for nitrogen-containing heterocyles.

Cyclohexane Ring Oxidation: The cyclohexane ring could undergo oxidation to form cyclohexanone or cyclohexanol (B46403) derivatives, potentially leading to ring-opening under harsh conditions.

Reduction Pathways: The benzimidazole ring is generally resistant to catalytic hydrogenation under neutral conditions. However, reduction can occur under more forcing conditions or via chemical reductants. A common application of reduction in benzimidazole chemistry is the reductive cyclization of a 2-nitroaniline (B44862) precursor to form the imidazole ring. nih.govpcbiochemres.comrsc.org For example, a one-pot reductive cyclocondensation of 2-nitroaniline with aldehydes can be achieved using zinc dust and sodium bisulfite in water to yield benzimidazole derivatives. pcbiochemres.com

For the Spiro[benzimidazole-2,1'-cyclohexane] molecule, potential reduction pathways could include:

Benzene Ring Reduction: The benzene part of the benzimidazole core could be reduced to a tetrahydrobenzimidazole derivative under high-pressure hydrogenation with catalysts like rhodium or ruthenium.

Imidazole Ring Reduction: While less common, the C=N bond of the imidazole ring could potentially be reduced, leading to an imidazolidine (B613845) derivative.

Isomerization Phenomena and Rearrangement Reactions in Spiro[benzimidazole-2,1'-cyclohexane] Chemistry

The chemistry of Spiro[benzimidazole-2,1'-cyclohexane] may involve several types of isomerization and rearrangement reactions, characteristic of both benzimidazoles and spirocyclic systems.

Isomerization:

Tautomerism: The parent benzimidazole ring exhibits annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N3). instras.comchemicalbook.com In the unsubstituted Spiro[benzimidazole-2,1'-cyclohexane], these two forms are identical. However, if the benzene ring is substituted, this tautomerism can lead to two distinct constitutional isomers.

Geometrical Isomerism: Spiro compounds can exhibit unique forms of isomerism due to the rigid, perpendicular arrangement of the rings around the spiro center. youtube.comwikipedia.orgyoutube.com If substituents are present on the cyclohexane ring of Spiro[benzimidazole-2,1'-cyclohexane], cis/trans isomerism relative to the plane of the benzimidazole ring could be possible, although this is less common than axial chirality in spiro systems. wikipedia.org

Rearrangement Reactions: While rearrangements specific to Spiro[benzimidazole-2,1'-cyclohexane] are not well-documented, related benzimidazole systems can be formed through rearrangement reactions. A notable example is the acid-catalyzed rearrangement of spiro-quinoxalinone derivatives, which proceed through an o-aminoanilide intermediate to provide benzimidazole derivatives in nearly quantitative yields. rsc.org This highlights that under certain conditions, ring systems can be manipulated to form the stable benzimidazole core. It is conceivable that under strong acidic or thermal conditions, Spiro[benzimidazole-2,1'-cyclohexane] could undergo rearrangements, potentially involving the spiro-carbon center, although such reactions would likely require significant energy input to break the stable spirocyclic framework.

Advanced Synthetic Techniques and Methodological Innovations

Solid-Phase Synthesis Techniques for Benzimidazole-based Heterocycles

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of benzimidazole libraries for drug discovery. ucsd.edu This technique involves attaching a starting material to a solid support (resin), carrying out a sequence of reactions, and then cleaving the final product from the support.

Key strategies for the solid-phase synthesis of benzimidazoles include:

Attachment via o-phenylenediamine: One efficient method involves the monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide. nih.gov This is followed by cyclization with different aldehydes to create diversity at the 2-position of the benzimidazole ring. nih.gov Cleavage from the resin, typically with an acid like trifluoroacetic acid (TFA), releases the desired benzimidazole derivatives in good yields. nih.gov

Attachment via a Nitroaromatic Precursor: Another common approach begins with attaching a 4-fluoro-3-nitrobenzoic acid to a Wang resin. ucsd.edu The synthesis then proceeds through nucleophilic substitution of the fluorine with an amine, reduction of the nitro group, and subsequent cyclization to form the benzimidazole core. This method allows for the introduction of diversity at multiple positions on the benzimidazole scaffold. ucsd.edu

Below is a table summarizing key aspects of these solid-phase methodologies.

Methodology Starting Resin/Linker Key Reaction Steps Diversity Points Cleavage Agent Reference
Resin-bound diamineBromoacetamide on resin1. Monoalkylation of o-phenylenediamine 2. Cyclization with aldehydesBenzene ring, 2-position (from aldehyde)Trifluoroacetic Acid (TFA) nih.gov,
Resin-bound nitrobenzoateWang resin with 4-fluoro-3-nitrobenzoic acid1. Nucleophilic substitution 2. Nitro reduction 3. Cyclization2-position, N-position, Benzene ring50% TFA in CH₂Cl₂ ucsd.edu

Catalytic Transformations in Spiro[benzimidazole-2,1'-cyclohexane] Chemistry

Catalysis plays a crucial role in the efficient and selective synthesis of benzimidazoles, the core of the spiro[benzimidazole-2,1'-cyclohexane] system. Various catalytic methods have been developed to facilitate the key cyclocondensation reaction between an o-phenylenediamine and a carbonyl compound (in this case, cyclohexanone).

Nanomaterial Catalysis: Nanoparticle-based catalysts have shown high efficacy. For instance, ZnO nanoparticles have been used to catalyze the condensation between o-phenylenediamine and aldehydes, offering high yields and recyclability of the catalyst. researchgate.netresearchgate.net Similarly, gold nanoparticles supported on TiO₂ can also promote the selective synthesis of 2-substituted benzimidazoles under ambient conditions. arabjchem.org

Lewis Acid Catalysis: Lewis acids like erbium triflate (Er(OTf)₃) have been shown to be effective catalysts. beilstein-journals.org The catalyst activates the carbonyl group of the aldehyde (or ketone), making it more susceptible to nucleophilic attack by the diamine. Interestingly, the use of Er(OTf)₃ can influence the selectivity of the reaction, favoring the formation of 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used in a 2:1 ratio with the diamine. beilstein-journals.org

Brønsted Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid (p-TSOH) can effectively catalyze the cyclization reaction. researchgate.net

Metal-based Catalysis: A wide range of metal catalysts, including those based on iron, copper, and cobalt, have been employed for benzimidazole synthesis. arabjchem.orgorganic-chemistry.org For example, a Fe/S catalytic system can promote the redox condensation of o-nitroaniline with phenylacetic acid to form the benzimidazole product. arabjchem.org

The table below provides a summary of various catalysts used in benzimidazole synthesis.

Catalyst Type Specific Example Key Features Reference
NanomaterialZnO-NPsHigh yields, short reaction time, recyclable catalyst researchgate.net
NanomaterialAu/TiO₂Ambient conditions, high yields, broad substrate scope arabjchem.org
Lewis AcidEr(OTf)₃High selectivity, solvent-free options, short reaction time beilstein-journals.org
Metal CatalystFe/S SystemRedox condensation, high yields arabjchem.org
Brønsted Acidp-TSOHSimple, efficient for cyclocondensation researchgate.net

Regioselective and Stereoselective Synthesis Considerations for Spiro Compounds

The synthesis of spiro compounds like Spiro[benzimidazole-2,1'-cyclohexane] presents significant challenges in controlling both regioselectivity and stereoselectivity. wikipedia.org

Regioselectivity: Regioselectivity refers to the control of which bonds are formed when multiple possibilities exist. In the context of spiro[benzimidazole-2,1'-cyclohexane] synthesis from a substituted o-phenylenediamine and cyclohexanone, two different regioisomers could potentially form depending on which nitrogen atom attacks the ketone and which forms the final C=N bond during cyclization. The electronic and steric properties of the substituents on the diamine heavily influence this outcome. For instance, in the synthesis of a related spiro[cyclohexane-pyrimido[1,2-a]benzimidazole], the reaction pathway and conditions were found to be critical for determining the final regiochemistry. researchgate.net Advanced catalytic methods, such as palladium-catalyzed [3+2] spiroannulation, have been developed where the regioselectivity can be controlled by fine-tuning the catalyst and ligands. nih.govresearchgate.net

Stereoselectivity: Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms. The spiro carbon in Spiro[benzimidazole-2,1'-cyclohexane] is a stereocenter if the substitution pattern creates chirality. The synthesis of a single enantiomer or diastereomer requires a stereoselective approach.

Diastereoselectivity: When creating spirocycles, especially those with multiple stereocenters, controlling the relative stereochemistry is crucial. This can often be achieved by taking advantage of the inherent steric biases of the reactants. For example, highly diastereoselective cyclopropanation reactions to form spirocyclopropanes have been developed using sulfur ylides, where the existing stereocenters on the starting material direct the approach of the reagent. nih.gov

Enantioselectivity: Achieving enantioselectivity—the preferential formation of one enantiomer over the other—typically requires the use of chiral catalysts, chiral auxiliaries, or chiral reagents. rsc.org The field of asymmetric organocatalysis has provided numerous methods for the enantioselective synthesis of spiro compounds. rsc.org For example, the asymmetric synthesis of spirocyclic oxindoles has been achieved with high enantiomeric excess using chiral Lewis acid catalysts or phosphine (B1218219) catalysts. rsc.org These principles can be applied to the synthesis of chiral Spiro[benzimidazole-2,1'-cyclohexane] derivatives, for instance, by using a chiral acid catalyst to promote the cyclocondensation of o-phenylenediamine with a prochiral substituted cyclohexanone.

Advanced Structural Elucidation and Theoretical Characterization

X-ray Crystallography of Spiro[benzimidazole-2,1'-cyclohexane] and its Derivatives

X-ray crystallography provides unambiguous proof of molecular structure and offers a detailed picture of the arrangement of molecules in the crystalline state. Studies on various benzimidazole (B57391) derivatives, including those with spirocyclic systems, have established key structural motifs. researchgate.netsemanticscholar.org

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. While the specific crystallographic data for the parent Spiro[benzimidazole-2,1'-cyclohexane] is not widely published, analysis of its derivatives provides significant insight. For instance, a hydrated benzimidazolium salt incorporating a spiro structure has been shown to crystallize in the triclinic system with the P-1 space group. mdpi.com Other complex heterocyclic derivatives have been found to crystallize in systems such as monoclinic with a P21 space group. mdpi.com The final crystal system is highly dependent on the specific substitution pattern and the crystallization conditions.

The conformation of Spiro[benzimidazole-2,1'-cyclohexane] is characterized by the spatial arrangement of its constituent rings. The benzimidazole core is typically planar or nearly planar, a common feature observed across a wide range of its derivatives. researchgate.netsemanticscholar.org The cyclohexane (B81311) ring, in contrast, is flexible and generally adopts a stable chair conformation to minimize torsional and steric strain.

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the self-assembly of benzimidazole derivatives into ordered supramolecular structures. researchgate.netsemanticscholar.org The N-H group of the imidazole (B134444) ring is a potent hydrogen bond donor, while the imine nitrogen (-N=) is an effective acceptor.

In the crystal lattice, these interactions can lead to the formation of well-defined patterns. For example, C—H…N hydrogen bonds have been observed to link molecules into centrosymmetric dimers, often featuring R22(8) ring motifs. researchgate.netsemanticscholar.org In hydrated crystalline forms of spiro-benzimidazolium salts, N–H···O and O–H···O hydrogen bonds involving the benzimidazole cation, anions, and water molecules can create extensive one-dimensional chains. mdpi.com These chains, along with other interactions, contribute to the formation of a stable, higher-order assembly.

These varied interactions work in concert to build complex three-dimensional architectures. researchgate.net In the case of the hydrated spiro-benzimidazolium salt, hydrogen-bonded one-dimensional chains are further linked to form a robust 3D-layered structure. mdpi.com The specific nature and geometry of these interactions dictate the final packing arrangement, influencing the physical properties of the crystal.

Spectroscopic Characterization Techniques for Molecular Architecture

Spectroscopic methods are essential for confirming molecular structure, particularly in solution where crystallographic techniques are not applicable.

1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of Spiro[benzimidazole-2,1'-cyclohexane]. The resulting spectra provide a detailed map of the carbon-hydrogen framework. researchgate.netugm.ac.id

The benzimidazole moiety exhibits characteristic signals:

1H NMR : The aromatic protons typically resonate in the region of δ 7.0-8.0 ppm. diva-portal.org Due to the rapid exchange of the N-H proton, the pairs of aromatic protons (H-4/H-7 and H-5/H-6) often appear as two sets of signals, representing an averaged structure. beilstein-journals.orgnih.gov The N-H proton itself can sometimes be observed as a broad singlet, often at a downfield chemical shift (e.g., ~13 ppm in DMSO-d6). rsc.org

13C NMR : The aromatic carbons of the benzimidazole ring typically appear in the δ 110-145 ppm range. researchgate.netbeilstein-journals.org The spiro carbon (C-2) is a quaternary carbon and its unique chemical shift is a key identifier of the spirocyclic structure.

The cyclohexane moiety produces signals in the aliphatic region of the spectrum:

1H NMR : The ten protons on the cyclohexane ring produce a series of complex, often overlapping multiplets in the upfield region (typically δ 1.5-2.5 ppm).

13C NMR : The five distinct carbons of the cyclohexane ring (C-2'/C-6', C-3'/C-5', and C-4') give rise to signals in the aliphatic carbon region (typically δ 20-40 ppm).

To unambiguously assign all signals, especially within the complex cyclohexane system, two-dimensional (2D) NMR techniques such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) are employed. ugm.ac.id These experiments allow for the complete and confident assignment of every proton and carbon in the molecule. ugm.ac.idrsc.org

Illustrative NMR Data for Spiro[benzimidazole-2,1'-cyclohexane] The following table presents plausible chemical shifts based on data from related benzimidazole derivatives. researchgate.netdiva-portal.orgrsc.org

Atom 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
N-H~12.5 (broad s)-
C2-~95.0
C3a/C7a-~138.0
C4/C7~7.50 (m)~115.0
C5/C6~7.20 (m)~122.0
C2'/C6'~2.0-2.2 (m)~35.0
C3'/C5'~1.7-1.9 (m)~24.0
C4'~1.6-1.8 (m)~26.0
Note: Spectra are typically recorded in DMSO-d6. Multiplicities are denoted as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In Spiro[benzimidazole-2,1'-cyclohexane], the IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the benzimidazole and cyclohexane moieties.

The benzimidazole ring gives rise to several key signals. The N-H stretching vibration of the imidazole part typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching vibration within the imidazole ring is expected to be observed around 1615 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring usually produce a series of bands in the 1600-1450 cm⁻¹ range.

The cyclohexane ring contributes characteristic aliphatic C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region. The scissoring and bending vibrations of the CH₂ groups of the cyclohexane ring would appear in the 1470-1430 cm⁻¹ range. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the vibrational spectra, aiding in the precise assignment of these experimental bands. nih.govmdpi.com

Table 1: Expected Infrared Absorption Bands for Spiro[benzimidazole-2,1'-cyclohexane]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchImidazole N-H3400-3200
Aromatic C-H StretchBenzene C-H>3000
Aliphatic C-H StretchCyclohexane C-H<3000
C=N StretchImidazole C=N~1615
C=C StretchAromatic Ring1600-1450
CH₂ BendingCyclohexane CH₂1470-1430
C-N StretchImidazole C-N~1335

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For Spiro[benzimidazole-2,1'-cyclohexane] (C₁₂H₁₆N₂), the exact molecular weight is 188.275 g/mol .

In high-resolution mass spectrometry (HRMS), the compound would be expected to show a molecular ion peak [M]⁺ at m/z 188.1314, corresponding to its monoisotopic mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adducts such as the protonated molecule [M+H]⁺ (m/z 189.1386) or the sodium adduct [M+Na]⁺ (m/z 211.1206) are often observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 187.1241) can be detected.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The spirocyclic nature of the molecule would likely lead to characteristic fragmentation pathways, potentially involving the cleavage of the cyclohexane ring or the opening of the benzimidazole ring system. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Mass Spectrometry Data for Spiro[benzimidazole-2,1'-cyclohexane] Adducts

AdductFormulaPredicted m/z
[M]⁺C₁₂H₁₆N₂⁺188.1314
[M+H]⁺C₁₂H₁₇N₂⁺189.1386
[M+Na]⁺C₁₂H₁₆N₂Na⁺211.1206
[M-H]⁻C₁₂H₁₅N₂⁻187.1241

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The benzimidazole moiety in Spiro[benzimidazole-2,1'-cyclohexane] acts as the primary chromophore responsible for its UV absorption.

The UV-Vis spectrum of benzimidazole itself typically shows two main absorption bands. spectrabase.com These correspond to π → π* electronic transitions within the conjugated aromatic system. For Spiro[benzimidazole-2,1'-cyclohexane], similar absorption bands are expected, likely in the range of 240-285 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the substitution on the benzimidazole ring. researchgate.net For instance, polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism). Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and help assign the observed transitions to specific molecular orbitals. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating the structural, electronic, and interactive properties of molecules at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For Spiro[benzimidazole-2,1'-cyclohexane], DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G(d,p), can be used to determine its optimized molecular geometry, electronic properties, and reactivity. nih.govnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.ua The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions. nih.govresearchgate.net

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. Given the prevalence of the benzimidazole scaffold in pharmacologically active compounds, understanding the binding of Spiro[benzimidazole-2,1'-cyclohexane] to biological targets is of great interest. nih.gov

Molecular docking studies can predict the preferred binding orientation of the spiro compound within a protein's active site and estimate the binding affinity, often expressed as a binding energy (kcal/mol). dntb.gov.uaresearchgate.net These simulations reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.gov For example, the N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking with aromatic amino acid residues like phenylalanine or tyrosine. Such studies are instrumental in rational drug design and in predicting the biological activity of new benzimidazole derivatives. nih.gov

Analysis of Energy Frameworks and Intermolecular Interaction Energies

To understand the properties of Spiro[benzimidazole-2,1'-cyclohexane] in the solid state, it is essential to analyze the intermolecular forces that govern its crystal packing. Energy framework analysis, often performed using software that combines quantum chemical calculations (like DFT) with crystallographic data, provides a quantitative and visual representation of these interactions.

This analysis calculates the energies of different types of intermolecular interactions (e.g., electrostatic, dispersion, repulsion) between a central molecule and its neighbors in the crystal lattice. The results can be visualized as energy frameworks, where cylinders connecting molecular centroids represent the strength of the interactions. This allows for the identification of the dominant forces in the crystal packing, such as hydrogen bonding networks or π-π stacking columns, which dictate the material's stability and physical properties. This approach provides a detailed picture of the energetic topology of the molecular crystal.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations have emerged as a powerful tool in the structural elucidation of complex organic molecules, providing detailed insights into their electronic structure and spectroscopic properties. For Spiro[benzimidazole-2,1'-cyclohexane], computational methods, particularly Density Functional Theory (DFT), are employed to predict various spectroscopic parameters. These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of spectral signals and providing a deeper understanding of the molecule's behavior at a quantum level.

The common approach involves optimizing the molecular geometry of Spiro[benzimidazole-2,1'-cyclohexane] using a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311G(d,p). Following geometry optimization, the same level of theory is utilized to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This method calculates the absolute isotropic magnetic shielding tensors for each nucleus. To facilitate comparison with experimental data, these calculated shielding values are then referenced against the shielding of a standard compound, commonly Tetramethylsilane (TMS), calculated at the same level of theory. The resulting chemical shifts (δ) for both ¹H and ¹³C nuclei can be directly compared with experimental spectra.

The correlation between theoretical and experimental chemical shifts is often excellent, allowing for unambiguous assignment of complex spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), or to specific intramolecular interactions not fully captured by the chosen level of theory.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for a Hypothetical Spiro[benzimidazole-2,1'-cyclohexane] Derivative This table is a representative example based on studies of similar benzimidazole derivatives and does not represent experimentally verified data for this specific compound.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Hypothetical Spiro[benzimidazole-2,1'-cyclohexane] Derivative This table is a representative example based on studies of similar benzimidazole derivatives and does not represent experimentally verified data for this specific compound.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis provides the harmonic frequencies corresponding to the fundamental modes of vibration. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To account for this, the calculated frequencies are typically scaled by an empirical factor, which depends on the level of theory and basis set used.

The predicted vibrational spectra, including both IR intensities and Raman activities, are invaluable for the assignment of experimental FT-IR and Raman bands. The Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode, allowing for a more precise assignment of vibrational bands to specific functional groups and molecular motions, such as stretching, bending, and torsional modes.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Hypothetical Spiro[benzimidazole-2,1'-cyclohexane] Derivative This table is a representative example based on studies of similar benzimidazole derivatives and does not represent experimentally verified data for this specific compound.

Derivatives and Analogues of Spiro Benzimidazole 2,1 Cyclohexane

Spiro[benzimidazole-2,1'-cyclohexane] with Varied Substituents

The core structure of spiro[benzimidazole-2,1'-cyclohexane] offers multiple sites for substitution, allowing for the synthesis of a diverse library of derivatives. Both the benzimidazole (B57391) and cyclohexane (B81311) rings can be functionalized with a variety of substituents, which can significantly influence the molecule's physicochemical properties and biological activities.

Research has demonstrated the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives by reacting substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine, followed by N-alkylation or N-arylation. researchgate.net These methods can be adapted to introduce a wide range of substituents onto the benzimidazole ring of the spiro compound. The synthesis of 2-substituted benzimidazoles is a well-established area of medicinal chemistry, with numerous methods available for introducing alkyl, aryl, amino, and other functional groups at the 2-position of the benzimidazole ring. nih.govnih.gov

Substituents on the cyclohexane ring can also be introduced, for instance, through the use of substituted cyclohexane-1,2-diones in the initial synthesis of the spiro compound. The introduction of functional groups such as amino moieties has been explored in related spiro[cyclohexane] systems, indicating the potential for similar modifications on the spiro[benzimidazole-2,1'-cyclohexane] framework.

The following interactive table provides examples of substituted spiro[benzimidazole-2,1'-cyclohexane] derivatives and the synthetic methods that could be employed for their preparation.

Substituent PositionSubstituent GroupPotential Synthetic Method
Benzimidazole N-1Alkyl, ArylN-alkylation/arylation with corresponding halides
Benzimidazole RingChloro, Nitro, etc.Use of substituted o-phenylenediamines in synthesis
Cyclohexane RingAmino, Hydroxyl, etc.Use of substituted cyclohexanones in synthesis

Fused Spiro Systems Involving the Benzimidazole-Cyclohexane Framework

The benzimidazole and cyclohexane rings of the spiro compound can serve as platforms for the construction of more complex, fused polycyclic systems. These fused systems can exhibit unique three-dimensional structures and novel properties.

One approach to forming fused systems is through reactions involving the benzimidazole core. For instance, rhodium-catalyzed reactions of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of benzimidazole-fused quinolines. uni.lu While this example does not start with the spiro compound itself, it demonstrates the reactivity of the benzimidazole moiety towards the formation of fused systems.

Another strategy involves the fusion of additional rings to the cyclohexane portion of the spiro molecule. For example, the synthesis of a spirocyclic oxetane-fused benzimidazole has been reported, where a spirocyclic oxetane (B1205548) is fused to a benzimidazole ring system. This highlights the possibility of constructing fused systems by modifying the alicyclic part of the spiro compound. Furthermore, the synthesis of benzimidazole-fused 1,4-benzoxazepines and benzosultams spiro-connected to a 2-oxindole core has been achieved through a tandem epoxide-opening/SNAr approach, showcasing the versatility of spiro-benzimidazole derivatives in constructing complex fused heterocycles.

The following table summarizes some examples of fused spiro systems that could be conceptually derived from the spiro[benzimidazole-2,1'-cyclohexane] framework.

Fused System TypeDescriptionPotential Synthetic Strategy
Benzimidazole-Fused QuinolinesA quinoline (B57606) ring fused to the benzimidazole moiety.Annulation reactions on the benzimidazole ring.
Oxetane-Fused Spiro SystemAn oxetane ring fused to the cyclohexane part of the spiro compound.Cyclization reactions involving functional groups on the cyclohexane ring.
Spirooxindole-Fused SystemsA spirooxindole moiety fused to the benzimidazole part.Multi-component reactions involving isatins and benzimidazole derivatives.

Isomeric and Conformational Analogues

The spiro[benzimidazole-2,1'-cyclohexane] molecule possesses interesting stereochemical features. The spiro carbon atom is a stereocenter, and the cyclohexane ring can adopt different conformations, leading to the possibility of various isomers and conformers.

The cyclohexane ring in spiro[benzimidazole-2,1'-cyclohexane] is expected to adopt a chair conformation, which is the most stable conformation for a six-membered ring. However, the presence of the spiro-fused benzimidazole ring can influence the ring-flipping process of the cyclohexane ring. The energy barrier for this process and the relative stability of the different conformers would depend on the steric interactions between the benzimidazole and cyclohexane moieties.

Polycyclic and Oligomeric Benzimidazole-Spirocyclohexane Architectures

Beyond simple substitution and fusion, the spiro[benzimidazole-2,1'-cyclohexane] scaffold can be used as a building block for the construction of larger, more complex polycyclic and oligomeric structures.

Polycyclic architectures can be envisioned through multiple fusion reactions, where additional rings are annulated to both the benzimidazole and cyclohexane parts of the molecule. The synthesis of polycyclic benzimidazoles is an active area of research, with applications in materials science and medicinal chemistry. uni.lu These synthetic methodologies could potentially be applied to the spiro compound to create novel, rigid, three-dimensional structures.

Oligomeric structures, where multiple spiro[benzimidazole-2,1'-cyclohexane] units are linked together, represent another intriguing possibility. The linkage could be achieved through covalent bonds between the benzimidazole rings, the cyclohexane rings, or a combination of both. For example, polymerization reactions involving functionalized spiro compounds could lead to the formation of novel polymers with unique properties. The synthesis of such oligomers would require the development of specific synthetic strategies to control the connectivity and stereochemistry of the repeating units.

While the current literature does not provide specific examples of oligomeric structures based on spiro[benzimidazole-2,1'-cyclohexane], the general principles of polymer chemistry and the known reactivity of benzimidazole and cyclohexane derivatives suggest that the synthesis of such architectures is feasible. These complex structures could have potential applications in areas such as materials science, where their rigid and well-defined three-dimensional shapes could be advantageous.

Applications in Advanced Chemical Sciences

Role in Materials Chemistry and Photonics

The rigid spiro architecture is instrumental in designing materials with tailored electronic and photophysical properties. By preventing conformational flexibility and inhibiting intermolecular aggregation, the spiro center helps maintain the intrinsic properties of the chromophoric units in the solid state, which is crucial for applications in photonics and electronics.

While direct applications of the parent Spiro[benzimidazole-2,1'-cyclohexane] in electroactive polymers are not extensively documented, the broader family of spiro-compounds is recognized for its potential in chromic materials—substances that change color in response to external stimuli. For instance, related spiro-indoline and spirolactam structures are known to exhibit photochromism (light-induced color change) and mechanochromism (force-induced color change). mdpi.comtue.nl Organic spiro derivatives, such as spiro-indoline naphthoxazines, display interesting photophysical properties and acidochromic behavior, leading to the formation of colored species under acidic conditions. mdpi.com This principle of inducing significant conformational and electronic changes through external stimuli is fundamental to the development of electrochromic materials, which change color upon the application of an electric field. The spiro-benzimidazole framework, with its potential for chemical modification, represents a promising platform for designing novel electroactive and electrochromic systems.

The utility of spiro-annulated benzimidazole (B57391) configurations is more prominently demonstrated in the field of electroluminescent devices. A novel host material incorporating a spiro-annulated benzimidazole structure has been successfully utilized in high-efficiency blue phosphorescent organic light-emitting devices (PhOLEDs). rsc.org This material exhibits a high triplet energy (3.07 eV) and bipolar charge-transport characteristics, making it an effective host for various blue-emitting phosphorescent dopants. rsc.org The spiro linkage is critical for ensuring high thermal stability and maintaining a high glass transition temperature, which are essential for the longevity and performance of OLEDs. google.comrsc.org

Derivatives of spiro[fluorene-9,9′-xanthene] featuring benzimidazole moieties have also been synthesized and investigated for their electroluminescent properties. rsc.org These compounds serve as effective emitting materials in OLEDs, demonstrating strong deep-blue emission. rsc.org The performance of such devices highlights the importance of the spiro scaffold in materials for advanced photonic applications.

Table 1: Performance of an Electroluminescent Device Using a Spiro-Benzimidazole Derivative (SFX-2BI) as the Emitting Material

ParameterValue
Turn-on Voltage5.5 V
Maximum Brightness3984 cd m⁻²
Maximum Current Efficiency3.65 cd A⁻¹
Maximum External Quantum Efficiency2.61%

Data sourced from studies on 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing benzimidazole moieties. rsc.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems based on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. ijsr.netresearchgate.net The well-defined structure of Spiro[benzimidazole-2,1'-cyclohexane] makes it an interesting component for designing complex host-guest systems.

The benzimidazole moiety within the spiro compound is capable of participating in host-guest interactions. Research has shown that benzimidazole can form inclusion complexes with macrocyclic hosts like cyclodextrins. rsc.org Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. researchgate.net The formation of an inclusion complex between a benzimidazole-modified polymer and β-cyclodextrin has been demonstrated, driven by the selective recognition between the host and the benzimidazole guest. rsc.org This interaction can be sensitive to external stimuli, such as pH, allowing for controlled assembly and disassembly of the supramolecular structure. rsc.org Such principles of molecular recognition are foundational and suggest that Spiro[benzimidazole-2,1'-cyclohexane] could similarly act as a guest molecule, with its cyclohexane (B81311) and benzimidazole parts interacting selectively with appropriate host cavities.

The principles of selective host-guest recognition can be extended to separation and purification technologies. ijsr.net By immobilizing a host molecule that selectively binds to a target guest, it is possible to separate that guest from a complex mixture. Although the direct use of Spiro[benzimidazole-2,1'-cyclohexane] in such processes is not widely reported, its potential can be inferred from its ability to engage in specific non-covalent interactions. If a host molecule with a high affinity for the spiro-benzimidazole structure were developed, it could theoretically be used to selectively extract the compound from a solution. Conversely, if the spiro compound itself were functionalized to act as a host, its rigid structure could provide a pre-organized cavity for the selective binding and separation of specific small molecules or ions.

Chemical Biology and Molecular Design Principles

In chemical biology and medicinal chemistry, the rigid three-dimensional structure of spirocyclic compounds is highly advantageous. researchgate.net This rigidity allows for the precise spatial positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The combination of a spiro scaffold with a benzimidazole nucleus has been a key strategy in the rational design of inhibitors for protein-protein interactions (PPIs), which are implicated in various diseases, including cancer. mdpi.com For example, spiro-oxindoles incorporating a benzimidazole moiety have been designed and synthesized as inhibitors of the murine double minute 2 (MDM2)-p53 interaction. mdpi.comrug.nl The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common feature in many cancers. mdpi.com The spiro scaffold serves to orient the key pharmacophoric elements in a conformation that mimics the natural binding partners of MDM2, thereby disrupting the MDM2-p53 interaction and reactivating p53. mdpi.com

The design principles involve leveraging the spiro-framework to create conformationally constrained molecules that fit precisely into the binding pockets of target proteins. mdpi.comnih.gov This approach reduces the entropic penalty upon binding and can lead to highly potent and selective therapeutic agents. researchgate.net

Table 2: Anticancer Activity of a Designed Spiroxindole-Benzimidazole Compound (7d)

Cell LineIC₅₀ (µM)Target Pathway
MDA-MB 231 (Breast Cancer)3.797 ± 0.205MDM2-p53 Interaction

Data from studies on rationally designed spiroxindoles combined with a benzimidazole scaffold. mdpi.com

Scaffold Design for Targeted Molecular Interactions

The design of effective therapeutic agents often relies on the creation of molecules that can selectively bind to specific biological targets. The spiro[benzimidazole-2,1'-cyclohexane] scaffold provides a robust and sterically defined core for this purpose. The rigidity of the spiro junction limits the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target protein. nih.gov This is because less conformational freedom means a lower entropic penalty is paid upon binding.

The benzimidazole portion of the scaffold is a well-known pharmacophore, present in numerous pharmacologically active compounds. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition. The cyclohexane ring, while often considered a non-polar component, provides a three-dimensional structure that can be functionalized to explore and interact with specific pockets on a protein's surface. This combination of a planar aromatic system and a non-planar saturated ring allows for the creation of diverse molecular shapes designed to fit precisely into the active sites of enzymes or the binding pockets of receptors. rug.nlresearchgate.net

Table 1: Influence of Spiro[benzimidazole-2,1'-cyclohexane] Scaffold Features on Molecular Interactions
Scaffold FeatureContribution to Molecular InteractionRationale
Spiro Center Provides a rigid, three-dimensional molecular geometry.The spirocyclic nature locks the orientation of the two rings, reducing conformational flexibility and enabling precise positioning of substituents for optimal target engagement. nih.gov
Benzimidazole Moiety Offers multiple points for non-covalent interactions.The fused benzene (B151609) and imidazole (B134444) rings provide sites for hydrogen bonding (N-H group), pi-stacking, and hydrophobic interactions, which are key for binding to biological macromolecules. nih.gov
Cyclohexane Ring Acts as a 3D structural element for exploring binding pockets.Allows for the introduction of substituents in specific axial or equatorial positions to achieve complementary interactions with the target's surface topography.

Ligand Design Strategies Incorporating the Spiro Benzimidazole Framework

Building upon the spiro[benzimidazole-2,1'-cyclohexane] scaffold, medicinal chemists can employ various strategies to design potent and selective ligands. Rational drug design often involves modifying a lead compound to enhance its biological activity and properties. For the spiro benzimidazole framework, these strategies include:

Substitution on the Benzimidazole Ring: The aromatic part of the scaffold can be readily modified. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzimidazole system, influencing its interaction with the target. For instance, studies on related spiro-benzimidazole compounds designed as MDM2 inhibitors have explored various electronic effects on the aromatic ring to optimize activity. rug.nl

Functionalization of the Cyclohexane Ring: The cyclohexane ring offers multiple positions for substitution. Attaching different functional groups can enhance binding affinity, improve solubility, or fine-tune the molecule's pharmacokinetic profile. Research on related spirocyclic systems has shown that modifications to the cycloalkane ring can significantly impact biological activity. researchgate.net

N-Alkylation/Arylation of the Imidazole: The nitrogen atoms of the imidazole ring can be substituted with various alkyl or aryl groups. This can be used to introduce new interaction points or to block unwanted metabolic pathways.

These design strategies allow for the creation of a library of compounds based on the central spiro[benzimidazole-2,1'-cyclohexane] core, each with potentially unique biological activities. The systematic modification of the scaffold and the evaluation of the resulting compounds' structure-activity relationships (SAR) are fundamental to the discovery of new therapeutic agents.

Table 2: Ligand Design Strategies and Their Potential Impact
StrategyExample ModificationPotential Impact on Biological Activity
Benzimidazole Substitution Adding a nitro group (-NO₂) or a methoxy (B1213986) group (-OCH₃) to the benzene ring.Modulates electronic properties, potentially enhancing binding affinity through altered hydrogen bonding or dipole interactions. researchgate.net
Cyclohexane Functionalization Introducing hydroxyl (-OH) or amino (-NH₂) groups.Can introduce new hydrogen bond donor/acceptor sites, improving target binding and aqueous solubility.
Imidazole N-Substitution Attaching a benzyl (B1604629) or other aryl group to one of the nitrogen atoms.Can introduce additional pi-stacking or hydrophobic interactions with the target protein, potentially increasing potency. nih.gov

Corrosion Inhibition Studies and Materials Protection

The application of benzimidazole derivatives extends beyond medicinal chemistry into the field of materials science, particularly in the prevention of corrosion. nih.gov Corrosion is a major issue for many industries, leading to the degradation of metallic structures. Organic molecules, especially those containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. peacta.orgphyschemres.org

Derivatives of spiro[benzimidazole-2,1'-cyclohexane] are promising candidates for corrosion inhibition due to the inherent properties of the benzimidazole moiety. The mechanism of inhibition is generally attributed to the following:

Adsorption: The benzimidazole molecule can adsorb onto the metal surface (e.g., carbon steel in an acidic medium) through the lone pair electrons on its nitrogen atoms and the π-electrons of the aromatic ring. peacta.orgqu.edu.qa

Protective Film Formation: This adsorption creates a film on the metal surface that isolates it from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.org

Mixed-Type Inhibition: Studies on various benzimidazole derivatives show that they typically function as mixed-type inhibitors, meaning they reduce the rate of both anodic and cathodic processes. acs.orgsemanticscholar.org

Table 3: Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors for Steel in HCl Solution
Inhibitor CompoundConcentrationInhibition Efficiency (%)TechniqueReference
EMSB10⁻³ M93Weight Loss, EIS peacta.org
MSVB10⁻³ M97Weight Loss, EIS peacta.org
MSBP10⁻³ M98Weight Loss, EIS peacta.org
(1H-benzimidazol-2-yl)methanethiol (LF₁)0.5 mM88.2EIS nih.gov
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂)0.5 mM95.4EIS nih.gov

This table presents data for various benzimidazole derivatives to illustrate the potential effectiveness of the core structure in corrosion inhibition. The specific derivatives of Spiro[benzimidazole-2,1'-cyclohexane] would require dedicated experimental evaluation.

Q & A

Q. What synthetic methodologies are commonly employed for constructing spiro[benzimidazole-2,1'-cyclohexane] derivatives?

The synthesis typically involves condensation reactions between cyclohexanone derivatives and functionalized benzimidazole precursors. For example, 2-amino-4-chlorothiophenol reacts with 4-ethylcyclohexanone in ethanol under reflux to form the spiro structure via cyclization, yielding products confirmed by IR and NMR spectroscopy . Alternative approaches include using tri(n-butyl)phosphine as a catalyst for domino reactions, enabling efficient spirocyclization with high stereoselectivity .

Q. How are spiro[benzimidazole-2,1'-cyclohexane] derivatives structurally characterized?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3430 cm⁻¹, C=O bands at ~1711 cm⁻¹) .
  • NMR spectroscopy : Distinguishes spiro junction environments (e.g., δ 72.09 ppm for the spiro head carbon in 13C^{13}\text{C} NMR) and cyclohexane chair conformations .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing intermolecular interactions like N–H⋯S hydrogen bonds critical for stability .

Q. What preliminary biological activities have been reported for spiro[benzimidazole-2,1'-cyclohexane] derivatives?

Early studies highlight anti-inflammatory, analgesic, and antioxidant potential. For instance, spiroquinazoline derivatives exhibit inhibitory effects on PARP-1 enzymes, validated via cytotoxicity assays and molecular docking . Antimicrobial activity is also explored through structure-activity relationships (SAR), with substitutions on the benzimidazole ring influencing efficacy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for spiro compounds be resolved during structural elucidation?

Discrepancies (e.g., unexpected 1H^{1}\text{H} NMR splitting patterns) may arise from dynamic conformational changes or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility .
  • High-resolution X-ray diffraction to resolve disorder, supported by SHELX refinement tools .
  • Cross-validation with computational methods (e.g., DFT calculations) to predict spectroscopic profiles .

Q. What experimental design considerations are critical for optimizing spiro compound synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization yields compared to ethanol .
  • Catalyst choice : Tri(n-butyl)phosphine outperforms triphenylphosphine in domino reactions due to stronger nucleophilicity, improving spiro[cyclohexane-1,3'-indoline] yields .
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation to avoid side products like over-oxidized species .

Q. How do molecular docking studies inform the design of spiro[benzimidazole-2,1'-cyclohexane] derivatives as enzyme inhibitors?

Docking simulations (e.g., using AutoDock Vina) identify binding poses and key interactions (e.g., hydrogen bonds with PARP-1 catalytic residues). For example, spiroquinazoline derivatives show higher binding affinity when the cyclohexane ring adopts a chair conformation, aligning with hydrophobic pockets . Experimental validation via enzyme inhibition assays (IC₅₀ values) corroborates computational predictions .

Q. What analytical challenges arise in detecting benzimidazole metabolites derived from spiro compounds?

Metabolites like amino-benzimidazoles require specialized extraction protocols (e.g., cyclohexane defatting of DMSO extracts) to isolate them from biological matrices. Surface plasmon resonance (SPR) biosensors offer high sensitivity for detecting carbamate metabolites, but interference from structurally similar compounds necessitates rigorous chip functionalization (e.g., covalent immobilization of antibodies) .

Methodological Resources

  • Crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Synthetic Protocols : Follow reflux conditions in ethanol for spirocyclization or domino reactions with tri(n-butyl)phosphine for complex spiroindolines .
  • Bioactivity Screening : Employ enzyme inhibition assays (e.g., PARP-1) and SPR biosensors for metabolite detection .

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